molecular formula C10H8FNO2S B114605 Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate CAS No. 142363-99-3

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B114605
CAS No.: 142363-99-3
M. Wt: 225.24 g/mol
InChI Key: QPPUQPQQFRVVOD-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential use in various scientific research fields.

Mechanism of Action

Target of Action

The primary targets of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate are kinase enzymes . Kinases play a crucial role in cellular signaling, regulating various cellular activities such as cell growth, division, and metabolism. In particular, this compound has been used in the synthesis of inhibitors for LIMK1, MK2, and PIM kinases .

Mode of Action

This inhibition can lead to changes in cellular signaling pathways, potentially altering cell behavior .

Biochemical Pathways

The compound affects several biochemical pathways due to its inhibitory action on kinases. For instance, the inhibition of LIMK1 can disrupt actin polymerization, which is crucial for cell movement and structure . Similarly, the inhibition of MK2 and PIM kinases can affect various cellular processes, including cell growth and survival .

Pharmacokinetics

Its molecular weight of225.24 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases it inhibits. For example, inhibiting LIMK1 can prevent the metastatic potential of tumor cells where LIMK is over-expressed . Therefore, the compound could potentially be used in the development of anti-cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and fluoro groups on the benzothiophene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • 3-Amino-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

Uniqueness

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for certain applications in medicinal chemistry and material science, where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPUQPQQFRVVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442110
Record name Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142363-99-3
Record name Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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